molecular formula C8H6BrNO B121712 2-Bromo-4-methoxybenzonitrile CAS No. 140860-51-1

2-Bromo-4-methoxybenzonitrile

Cat. No.: B121712
CAS No.: 140860-51-1
M. Wt: 212.04 g/mol
InChI Key: IZFNZTNQBIHNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 4-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon).

Major Products:

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Reduction: 2-Bromo-4-methoxybenzylamine.

Scientific Research Applications

2-Bromo-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound is utilized in the preparation of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. In Suzuki-Miyaura coupling, it participates in the formation of a palladium complex, which undergoes transmetalation and reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

2-Bromo-4-methoxybenzonitrile can be compared with other similar compounds such as:

Uniqueness: The unique positioning of the bromine and methoxy groups in this compound allows for specific reactivity patterns and applications in organic synthesis that may not be achievable with other isomers.

Properties

IUPAC Name

2-bromo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFNZTNQBIHNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459074
Record name 2-Bromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140860-51-1
Record name 2-Bromo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.